2,5-Bis(methylsulfonyl)benzaldehyde
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Overview
Description
2,5-Bis(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C9H10O5S2 It is characterized by the presence of two methylsulfonyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfonyl)benzaldehyde typically involves the sulfonation of a benzaldehyde derivative. One common method includes the reaction of 2,5-dimethylbenzaldehyde with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylsulfonyl groups under basic conditions.
Major Products
Oxidation: 2,5-Bis(methylsulfonyl)benzoic acid.
Reduction: 2,5-Bis(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(methylsulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylsulfonyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methylsulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the benzaldehyde core.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(methylsulfonyl)benzaldehyde
- 3,5-Bis(methylsulfonyl)benzaldehyde
- 2,5-Dimethylbenzaldehyde
Uniqueness
2,5-Bis(methylsulfonyl)benzaldehyde is unique due to the specific positioning of the methylsulfonyl groups, which can significantly influence its chemical reactivity and physical properties compared to other isomers. This unique structure makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
2,5-bis(methylsulfonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDYUXHYJKPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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